molecular formula C27H22N2O5 B11127258 Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11127258
M. Wt: 454.5 g/mol
InChI Key: OYUHPUDCGPLTEC-UHFFFAOYSA-N
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Description

Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound characterized by its unique structure, which includes a chromeno-pyrrol core and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring makes it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromeno-pyrrol core and the pyridine ring are crucial for these interactions, as they provide the necessary structural features for binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

Biological Activity

Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with potential biological activities due to its unique molecular structure. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C27H22N2O5
  • Molecular Weight : Approximately 447.48 g/mol
  • Structural Features : It includes a benzoate moiety linked to a tetrahydrochromeno-pyrrol derivative, which contributes to its reactivity and biological potential.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various tumor cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

These results suggest that the compound may interfere with cell proliferation pathways, although the exact mechanism remains to be fully elucidated.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

The biological activity of this compound is thought to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests it may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The presence of phenolic structures may contribute to scavenging free radicals.

Case Studies and Research Findings

Several studies have investigated the compound's potential therapeutic applications:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with methyl 4-[6,7-dimethyl...] significantly reduced tumor size in xenograft models of breast cancer .
  • Antimicrobial Study : Another study highlighted its effectiveness against biofilm-forming bacteria, suggesting a role in preventing chronic infections .

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C27H22N2O5/c1-14-9-10-28-21(11-14)29-23(17-5-7-18(8-6-17)27(32)33-4)22-24(30)19-12-15(2)16(3)13-20(19)34-25(22)26(29)31/h5-13,23H,1-4H3

InChI Key

OYUHPUDCGPLTEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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